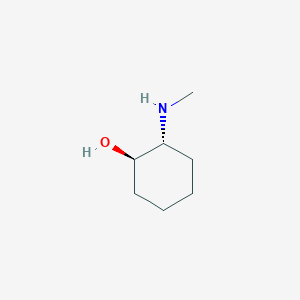

(1R,2R)-2-(Methylamino)cyclohexanol

Description

Significance of β-Amino Alcohols in Asymmetric Synthesis

β-Amino alcohols, where the amino and hydroxyl groups are separated by two carbon atoms, are of particular importance in asymmetric synthesis. openaccessjournals.comacs.org Their ability to form stable chelate structures with metal centers allows them to act as highly effective chiral ligands in a wide array of catalytic reactions. openaccessjournals.comresearchgate.net By coordinating to a metal, they create a chiral environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Furthermore, β-amino alcohols serve as valuable chiral auxiliaries. openaccessjournals.comacs.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary can be removed and often recycled. The structural framework of β-amino alcohols provides a rigid and predictable platform for controlling the approach of reagents to the substrate. openaccessjournals.com

The synthesis of enantiomerically pure β-amino alcohols can be achieved through various methods, including the reduction of amino acids, kinetic resolution of racemic mixtures, and the amination of chiral epoxides. openaccessjournals.comresearchgate.net The development of new and efficient catalytic methods for their synthesis from readily available starting materials like aldehydes and imines is an active area of research. westlake.edu.cn

Overview of (1R,2R)-2-(Methylamino)cyclohexanol as a Chiral Building Block

This compound belongs to the family of chiral β-amino alcohols and possesses a cyclohexane (B81311) ring, which imparts a specific conformational rigidity to the molecule. suniv.ac.in This defined three-dimensional structure is advantageous in asymmetric catalysis, where a well-defined chiral pocket is often required for high stereoselectivity.

This compound is utilized as a precursor for the synthesis of more complex chiral ligands and catalysts. Its amino and hydroxyl groups can be readily modified to fine-tune its steric and electronic properties, allowing for the optimization of its performance in various chemical transformations. The (1R,2R) stereochemistry dictates a specific spatial arrangement of the methylamino and hydroxyl groups on the cyclohexane backbone, which is crucial for its function as a chiral directing group.

The applications of this compound and its derivatives span a range of asymmetric reactions, contributing to the efficient construction of enantiomerically enriched molecules. Its role as a chiral building block is to introduce and control stereochemistry during the synthesis of larger, more complex target molecules. cphi-online.comaspirasci.com

Historical Context and Early Applications of Cyclohexanol (B46403) Derivatives in Catalysis

The use of cyclohexane derivatives in chemistry has a long history, with early applications focusing on their use as solvents and in industrial processes. For instance, the oxidation of cyclohexane to produce a mixture of cyclohexanol and cyclohexanone, known as "KA oil," is a key step in the large-scale production of adipic acid, a precursor to nylon. researchgate.netwikipedia.org

The development of catalysis saw the exploration of various metal-based systems for cyclohexane oxidation. researchgate.net Over time, the understanding of reaction mechanisms and the desire for more selective and efficient processes led to the development of non-catalyzed oxidation methods. researchgate.net

The appreciation for the stereochemical properties of substituted cyclohexanes grew with the advancement of conformational analysis, pioneered by Odd Hassel and Derek Barton. Their work on the chair and boat conformations of cyclohexane provided a framework for understanding the reactivity and properties of its derivatives. suniv.ac.in

In the realm of asymmetric catalysis, the focus shifted towards using chiral cyclohexane derivatives to induce stereoselectivity. The rigid and predictable conformation of the cyclohexane ring made it an attractive scaffold for the design of chiral ligands and auxiliaries. Early examples laid the groundwork for the development of more sophisticated catalysts, including those derived from this compound, for a wide range of asymmetric transformations. The synthesis of chiral building blocks, including those with a cyclohexane core, has been a continuous area of research to facilitate drug discovery and the synthesis of natural products. nih.govmdpi.com

Data Tables

| Property | Value |

| IUPAC Name | (1R,2R)-2-(Methylamino)cyclohexan-1-ol |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 125433-28-7 |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound

| Application | Description |

| Chiral Ligand | Forms complexes with metals to create a chiral environment for asymmetric catalysis. |

| Chiral Auxiliary | Temporarily attached to a substrate to direct stereoselective reactions. |

| Building Block | Incorporated into the final structure of a target molecule, contributing to its chirality. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511373 | |

| Record name | (1R,2R)-2-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21651-83-2 | |

| Record name | (1R,2R)-2-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1r,2r 2 Methylamino Cyclohexanol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for obtaining enantiomerically pure (1R,2R)-2-(Methylamino)cyclohexanol. These approaches can be broadly categorized into enantioselective methods starting from achiral materials and the separation of stereoisomeric mixtures.

Enantioselective Preparation from Achiral Precursors

Creating the desired enantiomer from non-chiral starting materials is a highly efficient strategy that avoids the loss of material inherent in resolution processes. This often involves the use of chiral catalysts or reagents to influence the stereochemical outcome of a key reaction step.

A direct and atom-economical approach to 2-(methylamino)cyclohexanol involves the nucleophilic ring-opening of achiral cyclohexene (B86901) oxide with methylamine (B109427). researchgate.net In this reaction, the amine attacks one of the two electrophilic carbons of the epoxide ring, breaking a C-O bond and forming a C-N bond, with subsequent protonation yielding the amino alcohol.

The reaction between cyclohexene oxide and methylamine typically produces a mixture of diastereomers, primarily the trans product, resulting from the preferred backside attack of the nucleophile on the epoxide ring. However, without a chiral influence, this reaction yields a racemic mixture of (1R,2R) and (1S,2S)-trans-2-(methylamino)cyclohexanol.

Achieving enantioselectivity in this transformation requires a chiral environment. While specific data for the methylamine opening is limited in readily available literature, analogous reactions provide a framework. For instance, the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides to form allylic alcohols demonstrates that chiral reagents can effectively distinguish between the enantiotopic protons adjacent to the epoxide ring. iau.ir This principle suggests that a chiral catalyst system could be employed to facilitate the enantioselective addition of methylamine to cyclohexene oxide, preferentially forming the (1R,2R) enantiomer.

Another major pathway involves the stereoselective reduction of the carbonyl group in 2-(methylamino)cyclohexanone. The precursor ketone itself can be synthesized through various organic chemistry methods. mdpi.com The critical step is the reduction of the ketone to an alcohol, which must be controlled to produce the desired trans-(1R,2R) stereochemistry.

The reduction of related β-enaminoketones using dissolving metal reductions, such as sodium in a mixture of THF and isopropyl alcohol, has been shown to produce the corresponding amino alcohols. researchgate.netsmith.edu This type of reduction can exhibit diastereoselectivity. For example, the reduction of 5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one yielded a mixture of cis and trans amino alcohols in an 89:11 ratio, favoring the cis product in that specific case. smith.edu The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the approach of the reducing agent.

The choice of reducing agent is critical for controlling the diastereoselectivity (i.e., the trans-to-cis ratio). Common hydride-donating reagents can be employed, and the resulting mixture of diastereomers may require separation. researchgate.net

Table 1: Example of Diastereoselectivity in the Reduction of a β-Enaminoketone This table is based on a related compound and illustrates the principle of diastereoselective reduction.

| Precursor | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) |

| 5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one | Sodium (Na) | THF / Isopropyl Alcohol | 89:11 |

| Data derived from a study on a related β-enaminoketone system, demonstrating the potential for diastereoselectivity. smith.edu |

Diastereoselective Synthesis and Separation Techniques

When a synthetic route produces both cis and trans diastereomers of 2-(methylamino)cyclohexanol, their separation is necessary. Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which allows for their separation using standard laboratory techniques.

Column chromatography is a highly effective method for this purpose. For instance, after the reduction of a β-enaminoketone precursor that produced a mixture of cis and trans amino alcohols, the individual diastereomers were successfully separated and isolated using column chromatography. researchgate.netsmith.edu Similarly, diastereomers of 2,6-dimethylcyclohexanol (B1210312) have been separated via column chromatography following reduction of the parent ketone. researchgate.net This allows for the isolation of the desired trans diastereomer, which is the racemic precursor to this compound.

Resolution of Racemic Mixtures

When an enantioselective synthesis is not employed, the result is often a racemic mixture (a 50:50 mixture of both enantiomers). The separation of these enantiomers is a process known as resolution.

The most common method for resolving a racemic amine like trans-2-(methylamino)cyclohexanol is through the formation of diastereomeric salts. This strategy involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

Because diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiomerically pure amine.

A highly efficient protocol for the resolution of racemic trans-2-aminocyclohexanol derivatives has been developed using enantiomerically pure mandelic acid. smith.edu By using (R)- and subsequently (S)-mandelic acid, both enantiomers of the amino alcohol can be obtained with very high enantiomeric excess.

Table 2: Chemical Resolution of Racemic 2-Aminocyclohexanol Derivatives

| Racemic Amine | Resolving Agent | Key Outcome | Enantiomeric Excess (ee) |

| trans-2-(N-benzyl)amino-1-cyclohexanol | (R)-Mandelic Acid | Isolation of one enantiomer | >99% |

| trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic Acid | Isolation of the other enantiomer | >99% |

| This data is for a closely related derivative and demonstrates a highly effective resolution protocol applicable to the target compound's family. The process allows for the recovery of the resolving agent. smith.edu |

This method is advantageous as it provides access to both enantiomers in high purity and allows for the near-quantitative recovery of the resolving agent. smith.edu

Enzymatic Resolution Methods

Enzymatic resolution has emerged as a powerful technique for the separation of enantiomers from a racemic mixture, offering high selectivity under mild reaction conditions. In the context of producing this compound, this method typically involves the use of lipases to catalyze the enantioselective acylation of a racemic mixture of 2-(methylamino)cyclohexanol.

The principle behind this kinetic resolution is that the enzyme preferentially acylates one enantiomer at a much faster rate than the other. researchgate.net This results in a mixture of the acylated (1S,2S)-enantiomer and the unreacted (1R,2R)-enantiomer, which can then be separated by conventional methods like chromatography or extraction. The choice of enzyme, acylating agent, and solvent system is critical for achieving high enantiomeric excess (e.e.) and yield.

Lipases, such as those from Candida antarctica (CAL-B) and Candida rugosa, have been effectively employed for this purpose. mdpi.com The reaction is often carried out in a non-polar organic solvent to maintain the enzyme's activity. Vinyl acetate (B1210297) is a commonly used acyl donor due to the irreversible nature of the transesterification, which drives the reaction forward.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) of (1R,2R)-isomer | Reference |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | 30-40 | >99% | researchgate.net |

| Candida rugosa Lipase | Isopropenyl Acetate | Toluene/[EMIM][BF4] | 45 | High | mdpi.com |

| Porcine Pancreatic Lipase (PPL) | Acetic Anhydride | Diisopropyl ether | 25 | >95% | chimia.ch |

This table presents illustrative data based on typical enzymatic resolutions of similar chiral amino alcohols and may not represent direct studies on this compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several strategies.

One key aspect is the use of biocatalysis, as discussed in the enzymatic resolution section, which operates under mild conditions and reduces the need for harsh chemical reagents. nih.gov Furthermore, the selection of greener solvents is crucial. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer an alternative to traditional organic solvents. rsc.org scCO₂ is non-toxic, non-flammable, and can be easily removed and recycled, minimizing waste.

Another green approach is the use of catalytic asymmetric synthesis, which can directly produce the desired enantiomer, thus avoiding the 50% theoretical yield limit of kinetic resolutions. acs.org This often involves the use of chiral catalysts, such as those based on transition metals like rhodium or ruthenium, for the asymmetric hydrogenation of a suitable prochiral precursor. acs.org The development of highly active and selective catalysts allows for lower catalyst loading and more efficient reactions.

| Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

| Resolution via diastereomeric salt formation | Enzymatic kinetic resolution | High selectivity, mild conditions, biodegradable catalyst. nih.gov |

| Use of volatile organic solvents (e.g., dichloromethane) | Use of supercritical CO₂ or aqueous media | Reduced toxicity and environmental impact, easier product separation. rsc.org |

| Stoichiometric chiral reagents | Catalytic asymmetric synthesis | High atom economy, reduced waste, potential for catalyst recycling. acs.org |

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goal is to develop a process that is not only economically viable but also safe, robust, and environmentally responsible.

Catalyst Cost and Efficiency: For catalytic methods, the cost, availability, and reusability of the catalyst are paramount. mdpi.com In enzymatic resolutions, enzyme immobilization can be a key strategy to facilitate catalyst recovery and reuse, thereby reducing costs. nih.gov For transition-metal catalysts, high turnover numbers and straightforward recovery and recycling protocols are essential for economic feasibility.

Process Parameters and Safety: Reaction parameters such as temperature, pressure, and mixing need to be carefully optimized for large-scale reactors. catsci.com Heat transfer becomes a critical issue, as exothermic reactions that are easily managed in the lab can pose a significant safety risk on a larger scale. catsci.com Continuous flow chemistry is an emerging technology that can offer better control over reaction parameters and enhance safety for certain reactions. vapourtec.com

Downstream Processing and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve developing robust crystallization processes or scalable chromatography techniques. Minimizing the number of purification steps and the use of solvents is crucial for reducing costs and environmental impact.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Reaction Vessel | Glass flask (good heat dissipation) | Large steel reactor (lower surface area to volume ratio, potential for heat buildup) catsci.com |

| Catalyst | High cost may be acceptable for proof of concept | Cost, activity, and recyclability are critical for economic viability mdpi.com |

| Solvent | Purity and ease of removal | Cost, safety (flammability), environmental impact, and ease of recovery |

| Purification | Preparative chromatography is common | Crystallization, distillation, and extraction are preferred for large quantities |

| Safety | Small-scale hazards are manageable | Rigorous process safety management is required to prevent runaway reactions catsci.com |

Stereochemical Aspects and Conformational Analysis

Absolute Configuration Determination

The absolute configuration of a chiral molecule, its precise three-dimensional arrangement of atoms, is a critical piece of information. For (1R,2R)-2-(methylamino)cyclohexanol, the "(1R,2R)" designation specifies the orientation of the hydroxyl and methylamino groups at the C1 and C2 positions of the cyclohexane (B81311) ring, respectively. This configuration is determined using various analytical techniques, most definitively by X-ray crystallography and often corroborated by chiral High-Performance Liquid Chromatography (HPLC) analysis.

X-ray crystallography is a powerful technique that provides the unambiguous determination of the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional map of the electron density can be constructed, revealing the precise spatial arrangement of each atom.

Table 1: Representative Crystallographic Data for a Related Chiral Cyclohexane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 95.45 |

| Volume (ų) | 1345.6 |

| Note: This data is for a representative chiral cyclohexane derivative and is for illustrative purposes only. |

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of a compound, leading to different retention times and thus, their separation.

The development of a chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (1R,2R) enantiomer from its (1S,2S) counterpart, as well as from the cis diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including amino alcohols.

Table 2: Illustrative Chiral HPLC Method Parameters for Separation of Amino Alcohol Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar) |

| Mobile Phase | n-Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Note: These parameters are illustrative and would require optimization for the specific separation of this compound enantiomers. |

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. These two chair conformations can interconvert through a process called "ring flipping."

For a trans-1,2-disubstituted cyclohexane like this compound, one chair conformer will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the substituents in the equatorial positions is generally much more stable. The bulky groups in axial positions would experience steric clash with the other axial hydrogens on the same side of the ring.

Therefore, this compound is expected to exist almost exclusively in the diequatorial conformation, where both the hydroxyl and methylamino groups occupy equatorial positions. This minimizes steric strain and results in a more stable molecule.

Influence of Stereochemistry on Reactivity and Selectivity

The specific stereochemistry of this compound has a profound impact on its chemical reactivity and selectivity. The trans arrangement of the hydroxyl and methylamino groups, and their preferred diequatorial conformation, dictates the accessibility of these functional groups to reagents.

For example, in reactions where the hydroxyl and amino groups participate, their spatial relationship is crucial. In the diequatorial conformation, these groups are relatively far apart, which can influence the feasibility of intramolecular reactions that require close proximity. Conversely, this arrangement may be ideal for reactions where the two groups need to act independently without sterically hindering each other.

Furthermore, the chiral environment created by the (1R,2R) configuration can direct the stereochemical outcome of reactions at or near the chiral centers, a principle that is the cornerstone of asymmetric synthesis. The specific arrangement of the substituents can favor the approach of a reagent from one face of the molecule over the other, leading to the preferential formation of one stereoisomer of the product.

Applications in Asymmetric Catalysis

(1R,2R)-2-(Methylamino)cyclohexanol as a Chiral Ligand

As a chiral ligand, this compound and its derivatives are instrumental in transferring chiral information from the catalyst to the substrate, leading to the preferential formation of one enantiomer of the product.

The modification of the basic this compound structure is a common strategy to fine-tune the steric and electronic properties of the resulting ligand for specific catalytic applications. A broad range of derivatives can be accessed through straightforward synthetic routes. For instance, enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol can be debenzylated via hydrogenation and subsequently derivatized. nih.gov This allows for the introduction of various substituents on the nitrogen atom, leading to a library of N-substituted chiral amino alcohol ligands. This versatility enables the rational design of ligands tailored for optimal performance in specific asymmetric transformations. nih.govacs.org

The formation of stable complexes between the chiral ligand and a transition metal is the cornerstone of its catalytic activity. The amino and hydroxyl groups of this compound and its derivatives serve as effective coordination sites for a range of metal ions.

This compound and related chiral amino alcohols form stable coordination complexes with numerous transition metals.

Ruthenium (Ru): Ruthenium complexes incorporating chiral amino alcohol ligands are particularly prominent. Half-sandwich "piano-stool" complexes, such as those of the type [RuCl(η⁶-arene)(Ligand)]⁺, are well-documented. researchgate.netmdpi.com The ligand coordinates to the ruthenium center, creating a defined chiral environment around the metal. rug.nlnih.gov These complexes are often synthesized from dimeric precursors like [RuCl₂(p-cymene)]₂. mdpi.comrug.nl

Rhodium (Rh): Rhodium complexes with chiral bidentate aminophosphine (B1255530) ligands have been synthesized and studied, showing the potential of such ligands in asymmetric catalysis. researchgate.net While specific studies on this compound with Rhodium are less common, the principles of coordination are similar to other chiral amino alcohols.

The efficacy of a chiral ligand in inducing stereoselectivity is intimately linked to how it binds to the metal center.

This compound functions as a bidentate N,O-ligand, meaning it binds to the metal through both the nitrogen and oxygen atoms. rug.nlmdpi.com This chelation creates a stable five-membered ring, which imparts conformational rigidity to the catalytic complex. rug.nlnih.gov This rigidity is crucial for effective stereoselective induction, as it creates a well-defined chiral pocket around the metal's active site. mdpi.com The substrate is forced to approach the metal in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer of the product. The inherent rigidity of the cyclohexyl backbone in ligands like this compound is considered highly advantageous for achieving good enantioselectivities in asymmetric catalysis. mdpi.com

Metal-Ligand Complexation Studies

Role in Asymmetric Transformations

Complexes derived from this compound and its analogs have proven to be highly effective catalysts for several important asymmetric reactions, most notably the reduction of prochiral ketones and imines.

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for producing chiral alcohols and amines. rug.nlacs.org Catalysts based on ruthenium and chiral amino alcohol ligands are among the most successful for this transformation. rug.nlacs.orgacs.orgnih.gov

The reaction typically involves a ruthenium precursor, the chiral ligand, and a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture. rug.nlacs.org The catalyst facilitates the transfer of a hydride from the hydrogen donor to the carbonyl or imine group of the substrate with high enantioselectivity. Applications of optically active aminocyclohexanols in the transfer hydrogenation of aryl ketones have resulted in products with up to 96% enantiomeric excess (ee). nih.govacs.org Similarly, the ATH of imines provides an attractive route to valuable chiral amines. researchgate.netrsc.orgscispace.com

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru-Amino Alcohol Catalysts

| Substrate (Ketone) | Chiral Ligand/Catalyst System | Enantiomeric Excess (ee %) | Configuration | Reference |

|---|---|---|---|---|

| Acetophenone | Ru(II) / Amino Alcohol Ligand 5 | 97 | R | rug.nl |

| Acetophenone | Ru(II) / (1S,2R)-1-amino-2-indanol | Up to 82 | Not Specified | mdpi.com |

| Aryl Ketones | Ru(II) / Optically Active Aminocyclohexanols | Up to 96 | Not Specified | nih.govacs.org |

| 3-Quinuclidinone | RuBr₂(S,S)-xylskewphos | 88 | R | nih.gov |

| Aromatic Ketones | [Ru(p-cymene)Cl₂]₂ / (S)-Proline amide | Up to 95.3 | Not Specified | N/A |

Asymmetric Ring-Opening Reactions of Epoxides

The asymmetric ring-opening (ARO) of epoxides with nucleophiles is a powerful method for the synthesis of enantioenriched 1,2-difunctionalized compounds, such as chiral β-amino alcohols. nih.gov Ligands derived from this compound have been shown to be effective in promoting the enantioselective addition of amines to meso-epoxides. nih.gov

Catalytic systems employing this compound derivatives have been successfully used for the ARO of various meso-epoxides with both aromatic and aliphatic amines. nih.gov These reactions typically afford the corresponding chiral β-amino alcohols in good yields and with high enantioselectivity. nih.gov The nature of the amine nucleophile can influence the reaction rate and, in some cases, the enantioselectivity.

The mechanism of enantioselective induction in the ARO of epoxides catalyzed by a metal complex of this compound involves the coordination of the epoxide to the chiral metal center. This coordination activates the epoxide towards nucleophilic attack. The chiral ligand creates a sterically defined pocket around the metal, which directs the incoming amine nucleophile to attack one of the two prochiral carbons of the epoxide preferentially. This facial discrimination results in the formation of one enantiomer of the β-amino alcohol in excess. The precise nature of the transition state and the factors governing the enantioselectivity can be complex and may vary depending on the specific metal, ligand, and substrate involved.

Asymmetric Addition Reactions (e.g., Alkylzinc, Alkynylzinc, Aldol (B89426), Michael)

This compound and its derivatives have found widespread use as chiral ligands in various asymmetric addition reactions, which are fundamental processes in carbon-carbon bond formation.

The enantioselective addition of organozinc reagents to aldehydes is a reliable method for the synthesis of chiral secondary alcohols. Chiral amino alcohols, including derivatives of this compound, have been shown to catalyze the addition of diethylzinc (B1219324) and other dialkylzinc reagents to a wide range of aldehydes with high enantioselectivity.

Similarly, the asymmetric addition of alkynylzinc reagents to aldehydes, yielding chiral propargyl alcohols, can be effectively catalyzed by systems employing these chiral ligands. nih.gov These propargyl alcohols are versatile intermediates in the synthesis of more complex molecules. nih.gov

In the realm of asymmetric aldol reactions, chiral auxiliaries derived from this compound can be employed to control the stereochemical outcome. By forming a chiral enolate, these auxiliaries direct the approach of an aldehyde to give the desired aldol adduct with high diastereoselectivity.

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another area where these chiral ligands have been successfully applied. They can promote the enantioselective addition of various nucleophiles, leading to the formation of chiral products with high enantiomeric excess.

The following table presents representative results for the asymmetric addition of diethylzinc to aldehydes catalyzed by a system using a this compound derivative.

| Entry | Aldehyde | Ligand | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (1R,2R)-N,N-Dibutyl-2-aminocyclohexanol | (R)-1-Phenyl-1-propanol | 95 | 92 |

| 2 | 4-Chlorobenzaldehyde | (1R,2R)-N,N-Dibutyl-2-aminocyclohexanol | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 93 |

| 3 | Cinnamaldehyde | (1R,2R)-N,N-Dibutyl-2-aminocyclohexanol | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 88 |

Catalytic Asymmetric Synthesis of Chiral Drugs and Natural Products

The development of efficient catalytic asymmetric methods is crucial for the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov The catalytic systems based on this compound have been applied to the synthesis of several important chiral building blocks and drug precursors. nih.gov

For example, the asymmetric synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases, often involves the preparation of a chiral amino alcohol intermediate. The asymmetric ring-opening of epoxides or the asymmetric reduction of α-amino ketones, reactions that can be catalyzed by systems employing this compound derivatives, are key steps in the synthesis of these drugs. nih.gov

While direct applications in the total synthesis of complex natural products are less commonly reported, the chiral building blocks produced through catalysis with this compound are of significant value in such endeavors. The ability to generate chiral alcohols and amines with high enantiopurity provides a strong foundation for the construction of more elaborate molecular architectures.

Immobilization of Ligands on Nanomaterials for Heterogeneous Catalysis

The heterogenization of homogeneous chiral catalysts onto solid supports represents a significant advancement in asymmetric catalysis, aiming to combine the high efficiency and selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. Among the various supports, nanomaterials have emerged as a particularly promising platform due to their high surface-area-to-volume ratio, which allows for a high loading of catalytic sites, and their unique physicochemical properties. The immobilization of chiral ligands, including derivatives of amino alcohols, on nanomaterials like silica (B1680970), magnetic nanoparticles, and polymer nanostructures, has been a key strategy in the development of robust and reusable catalysts for a range of enantioselective transformations.

The covalent anchoring of chiral ligands to the surface of nanomaterials is a common approach to prevent leaching of the catalyst into the reaction medium. This is often achieved by first functionalizing the nanomaterial surface with suitable anchor groups (e.g., silanols on silica) and then reacting these groups with a modified version of the chiral ligand. For instance, chiral amino alcohol ligands can be modified with a trialkoxysilane group to facilitate their grafting onto silica-based nanomaterials.

A notable example of this approach involves the immobilization of chiral ligands on magnetic nanoparticles. These magnetic nanocatalysts offer the distinct advantage of being easily separable from the reaction mixture using an external magnetic field, which simplifies the work-up procedure and enhances the catalyst's reusability. For example, proline, a chiral amino acid, has been successfully functionalized and immobilized onto magnetic nanoparticles. These nanocatalysts have demonstrated high activity and selectivity in asymmetric aldol reactions conducted in aqueous media, showcasing the potential for developing environmentally benign catalytic processes. d-nb.inforesearchgate.net

Mesoporous silica nanoparticles (MSNs) are another class of nanomaterials widely employed for catalyst immobilization. Their well-defined porous structure and high surface area provide an ideal environment for supporting chiral catalysts. The functionalization of MSNs with chiral organic molecules can lead to highly active and selective heterogeneous catalysts. For instance, chiral ruthenium complexes have been supported on silica, including MSNs like MCM-41 and SBA-15, for asymmetric transfer hydrogenation of ketones. ecust.edu.cn These supported catalysts have shown excellent enantioselectivities and can be recycled multiple times without a significant loss of activity. ecust.edu.cn

The choice of the nanomaterial support, the method of immobilization, and the nature of the chiral ligand are all critical factors that influence the performance of the final heterogeneous catalyst. Research in this area continues to focus on the design of more efficient and stable nanocatalysts for a broader range of asymmetric reactions.

| Nanomaterial Support | Chiral Ligand/Catalyst | Reaction | Substrate | Enantiomeric Excess (ee) | Recyclability | Reference |

| Silica Gel (amorphous) | Ru-TsDPEN complex | Asymmetric Transfer Hydrogenation | 4-Methylacetophenone | 95% | Recycled 5 times with slight decrease in ee | ecust.edu.cn |

| MCM-41 (mesoporous silica) | Ru-TsDPEN complex | Asymmetric Transfer Hydrogenation | 4-Methoxyacetophenone | 98% | Not explicitly stated for this support | ecust.edu.cn |

| SBA-15 (mesoporous silica) | Ru-TsDPEN complex | Asymmetric Transfer Hydrogenation | Propiophenone | 94% | Not explicitly stated for this support | ecust.edu.cn |

| Magnetic Nanoparticles (PMMA coated) | Proline derivative | Intermolecular Aldol Reaction | p-Nitrobenzaldehyde and Cyclohexanone | High diastereoselectivity | Magnetically separable and reusable | d-nb.inforesearchgate.net |

Mechanistic Investigations of Catalytic Pathways

Reaction Mechanism Elucidation

The catalytic prowess of (1R,2R)-2-(Methylamino)cyclohexanol is rooted in the synergistic action of its vicinal amino and hydroxyl functional groups. These groups can interact with reactants in a highly organized manner, leading to the preferential formation of one enantiomer of the product.

Role of Amino and Hydroxyl Functional Groups in Catalysis

The amino and hydroxyl groups of this compound are crucial for its catalytic activity, often participating in a bifunctional activation mechanism. In many reactions, these groups work in concert to activate both the nucleophile and the electrophile.

A prime example of this dual role is observed in the enantioselective addition of diethylzinc (B1219324) to aldehydes. In this reaction, the hydroxyl group of the amino alcohol reacts with diethylzinc to form a zinc alkoxide. Simultaneously, the tertiary amino group coordinates to the zinc atom, creating a rigid, chiral bidentate ligand-zinc complex. This complex then acts as the active catalytic species.

The formation of this well-defined chiral environment around the metal center is a key feature of catalysis by amino alcohols. The hydroxyl group, by forming a covalent bond with the metal, acts as an anchor, while the amino group's coordination restricts the conformational flexibility of the catalyst-reactant complex. This pre-organization is vital for achieving high levels of stereocontrol.

Identification of Key Intermediates

The identification of key intermediates is fundamental to understanding any catalytic cycle. In the context of reactions catalyzed by this compound, spectroscopic and computational studies have been instrumental in characterizing these transient species.

In the aforementioned diethylzinc addition to aldehydes, the primary intermediate is the dimeric zinc alkoxide of the amino alcohol. This dimer is in equilibrium with a monomeric species, which is believed to be the more active catalyst. The aldehyde substrate coordinates to the zinc center of this monomeric complex, bringing it into close proximity with the alkyl group that will be transferred.

Table 1: Proposed Intermediates in the this compound-Catalyzed Addition of Diethylzinc to Benzaldehyde

| Intermediate | Description | Method of Identification |

| Dimeric Zinc Alkoxide | Two molecules of the amino alcohol react with two molecules of diethylzinc to form a stable dimeric complex. | Spectroscopic analysis (NMR) and computational modeling. |

| Monomeric Catalytic Species | The active catalyst formed by the dissociation of the dimer, featuring a single zinc center coordinated by the amino alcohol. | Inferred from kinetic studies and supported by computational models. |

| Substrate-Catalyst Complex | The aldehyde substrate coordinates to the zinc center of the monomeric species, positioning it for nucleophilic attack. | Postulated based on mechanistic rationale and computational transition state analysis. |

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insights into the reaction mechanism, helping to identify the rate-determining step and the species involved in it. For reactions catalyzed by this compound, kinetic analyses have supported the proposed mechanistic pathways.

In the enantioselective addition of diethylzinc to benzaldehyde, kinetic studies have shown that the reaction rate is dependent on the concentrations of the aldehyde, diethylzinc, and the catalyst. This observation is consistent with a mechanism where the formation of the substrate-catalyst complex is a key step in the catalytic cycle.

While a detailed rate law for a reaction specifically catalyzed by this compound is not extensively reported in the literature, analogous systems using chiral amino alcohols suggest a complex rate expression that can be influenced by factors such as catalyst aggregation and product inhibition.

Transition State Analysis and Enantioselectivity Origins

The origin of enantioselectivity in reactions catalyzed by this compound lies in the energetic differentiation of the diastereomeric transition states leading to the two possible enantiomers of the product. Computational modeling, particularly density functional theory (DFT) calculations, has been a powerful tool for analyzing these transition states.

For the addition of diethylzinc to benzaldehyde, a widely accepted model involves a six-membered, chair-like transition state. In this model, the aldehyde, the zinc atom, the oxygen of the amino alcohol, and the carbon atoms of the transferring ethyl group and the aldehyde's carbonyl group are all part of the cyclic arrangement.

The chirality of the this compound ligand dictates a preferred conformation of this transition state. The bulky cyclohexyl backbone of the ligand effectively shields one face of the aldehyde, forcing the diethylzinc to deliver the ethyl group to the other, less hindered face.

The enantioselectivity is determined by the energy difference between the two possible transition states, one leading to the (R)-product and the other to the (S)-product. The transition state that minimizes steric interactions between the substituents on the aldehyde, the catalyst, and the incoming nucleophile is energetically favored. In the case of the addition of diethylzinc to benzaldehyde catalyzed by this compound, the transition state leading to the (R)-alcohol is significantly lower in energy, thus explaining the high enantiomeric excess observed for this product.

Table 2: Key Interactions in the Favored Transition State for the Diethylzinc Addition to Benzaldehyde

| Interacting Groups | Nature of Interaction | Consequence for Enantioselectivity |

| Phenyl group of benzaldehyde and cyclohexyl backbone of the catalyst | Steric repulsion | The phenyl group orients away from the bulky cyclohexyl group, exposing one face of the carbonyl for attack. |

| Methyl group on the nitrogen atom | Steric hindrance | Influences the coordination geometry around the zinc center and the orientation of the reactants. |

| Coordination of the amino and hydroxyl groups to the zinc center | Formation of a rigid chelate | Restricts conformational freedom and creates a well-defined chiral pocket. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For chiral amino alcohols like (1R,2R)-2-(Methylamino)cyclohexanol, DFT calculations are particularly valuable in elucidating the intricacies of catalytic cycles. These calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as the associated energy changes, which are crucial for understanding reaction pathways. researchgate.netnih.gov

Prediction of Stereoselectivity

A primary application of DFT calculations in the context of this compound is the prediction of stereoselectivity in asymmetric catalysis. By modeling the transition states leading to different stereoisomers, the enantiomeric excess (e.e.) of a reaction can be predicted. The stereochemical outcome is determined by the relative energy barriers of the competing diastereomeric transition states. A lower energy barrier for one transition state over the other indicates a preference for the formation of the corresponding enantiomer.

For instance, in the enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols, DFT calculations can be employed to model the proposed transition states. These models often reveal key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed stereoselectivity. Computational modeling of diastereomeric transition states has successfully identified non-conventional interactions, like CH···O interactions, as key features in stabilizing the transition state that leads to the major enantiomer. chemrxiv.orgchemrxiv.org

Table 1: Hypothetical DFT Data for the Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde Catalyzed by this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted e.e. (%) |

| TS-R | 0.0 | R | 98 |

| TS-S | 2.5 |

Note: This table is a hypothetical representation of data that could be generated from DFT calculations.

Elucidation of Reaction Mechanisms at the Molecular Level

DFT calculations provide a step-by-step understanding of reaction mechanisms at the molecular level. For reactions catalyzed by this compound, this involves mapping out the entire catalytic cycle, including the formation of the active catalyst, coordination of reactants, the key bond-forming or bond-breaking steps, and regeneration of the catalyst.

These theoretical studies can help to validate or refute proposed mechanisms based on experimental observations. For example, in the borane (B79455) reduction of prochiral ketones, DFT can be used to investigate the structure of the intermediate oxazaborolidine catalyst formed from the amino alcohol and borane, and how it facilitates the stereoselective transfer of a hydride to the ketone. The modification of chiral amino alcohols by hydrogenating phenyl rings to cyclohexyl rings has been shown to be a successful strategy in developing new enantioselective catalysts. polyu.edu.hk

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can be used to explore the conformational landscape of the catalyst and its complexes with substrates.

These simulations can reveal the flexibility of the cyclohexyl ring and the orientation of the methylamino and hydroxyl groups, which can influence the catalyst's activity and selectivity. By simulating the catalyst in a solvent environment, MD can also provide a more realistic picture of the catalytic system, including the role of solvent molecules in the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies are a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. youtube.comnih.gov In the context of this compound, QSAR can be a powerful approach for the rational design of new, more effective chiral ligands.

By systematically modifying the structure of the parent amino alcohol and correlating these changes with the observed enantioselectivity or catalytic activity, a QSAR model can be developed. youtube.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising candidates. The descriptors used in these models can be electronic, steric, or topological, providing insights into the key molecular features that govern the catalyst's performance.

Spectroscopic Characterization in Research

Advanced NMR Spectrometry for Structural Elucidation and Isotopic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. ethernet.edu.etresearchgate.net For (1R,2R)-2-(Methylamino)cyclohexanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Based on the analysis of similar cyclohexanol (B46403) structures, a representative set of chemical shifts for this compound can be predicted. chemicalbook.comchemicalbook.comchemicalbook.comyoutube.com For instance, the protons attached to carbons bearing the hydroxyl (-OH) and methylamino (-NHCH₃) groups (H-1 and H-2) are expected to appear at lower field due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1-H | ~3.4 - 3.6 | ~70 - 75 | Proton on carbon attached to -OH group. |

| C2-H | ~2.5 - 2.8 | ~60 - 65 | Proton on carbon attached to -NHCH₃ group. |

| N-H | Variable | - | Chemical shift depends on solvent and concentration. |

| N-CH₃ | ~2.3 - 2.5 | ~30 - 35 | Protons of the methyl group on nitrogen. |

| Cyclohexyl H | ~1.1 - 2.0 | ~20 - 40 | Methylene protons of the cyclohexane (B81311) ring. chemicalbook.comyoutube.com |

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Advanced 2D NMR Techniques

To unambiguously assign these resonances and confirm the molecular structure, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the sequence of protons along the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. core.ac.uk This is crucial for identifying the connectivity between the methyl group and the nitrogen, and between the nitrogen and the C-2 position of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for confirming the cis or trans relationship of substituents on the ring and establishing the stereochemistry.

Isotopic Fingerprinting

Isotopic labeling, such as the incorporation of ¹⁵N or ¹³C, serves as a powerful tool for more complex NMR studies or for tracking the molecule in biological systems. unl.ptnih.gov For example, synthesizing this compound with a ¹⁵N-labeled amino group would allow for direct observation of ¹H-¹⁵N correlations in an HSQC spectrum, confirming the position of the nitrogen atom. nih.gov Similarly, selective ¹³C labeling of the methyl group can enhance signal sensitivity and aid in detailed dynamic and structural studies. unl.pt

Mass Spectrometry (HR-ESI-MS) for Molecular Confirmation and Degradation Product Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a vital technique for confirming the molecular formula of a compound and analyzing its potential degradation products.

For this compound (C₇H₁₅NO), HR-ESI-MS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. This experimental mass can be compared to the theoretical exact mass, with a match within a few parts per million (ppm) confirming the elemental composition.

Interactive Table: Molecular Confirmation Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₅NO | scbt.com |

| Molecular Weight (Monoisotopic) | 129.1154 u | |

| Theoretical Exact Mass of [M+H]⁺ | 130.1232 u | |

| Molecular Weight of HCl Salt | 165.66 g/mol | bldpharm.com |

Degradation Product Analysis

Tandem mass spectrometry (MS/MS) is used to analyze degradation products. In this technique, the parent ion of interest is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion at m/z [M+H - 18]⁺.

Loss of the methylamino group (CH₃NH₂): Cleavage of the C-N bond.

Ring-opening fragmentation: Providing further information about the cyclohexyl structure.

By comparing the mass spectra of a sample over time or under stress conditions (e.g., heat, light, pH changes) to a reference spectrum, any new peaks can be identified as potential degradation products and their structures can be investigated using their unique fragmentation patterns.

Chiroptical Techniques (e.g., ECD) for Absolute Configuration Assignment

While NMR and MS can determine the chemical structure and relative stereochemistry of this compound, they cannot typically distinguish between enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration (AC). researchgate.netresearchgate.net

Electronic Circular Dichroism (ECD) is a powerful method for this purpose. rsc.org The process involves comparing the experimentally measured ECD spectrum of the chiral molecule with a theoretically calculated spectrum.

The workflow for AC determination by ECD is as follows:

Experimental Measurement: The ECD spectrum of a pure sample of the enantiomer is recorded. This spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths.

Conformational Search: this compound is a conformationally flexible molecule. rsc.org A computational search is performed to identify all low-energy stable conformations of the molecule.

Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectra for both the (1R,2R) and the (1S,2S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra provides an unambiguous assignment of the absolute configuration of the compound. mdpi.combeilstein-journals.org

This combined experimental and computational approach has become a reliable standard for assigning the absolute stereochemistry of chiral molecules, especially for those that are not amenable to X-ray crystallography. researchgate.net

Derivatives and Analogs of 1r,2r 2 Methylamino Cyclohexanol

Structure-Activity Relationship Studies for Modified Ligands and Catalysts.nih.gov

Structure-activity relationship (SAR) studies are crucial for the rational design of more effective catalysts and ligands based on the (1R,2R)-2-(methylamino)cyclohexanol framework. By systematically altering specific structural features of the molecule and evaluating the resulting impact on its chemical or biological activity, researchers can identify key molecular determinants for optimal performance. These investigations often focus on modifications to the N-substituent and the cyclohexane (B81311) ring to fine-tune the steric and electronic properties of the molecule.

N-Substituted Derivatives (e.g., N-Benzyl, N-Phenyl, N-Ethyl)

The methyl group on the nitrogen atom of this compound is a common target for modification to explore its influence on the compound's catalytic and biological activities. The introduction of different N-substituents, such as benzyl, phenyl, or ethyl groups, can significantly alter the steric hindrance around the nitrogen atom and the electronic properties of the amino group. These changes, in turn, can affect how the molecule coordinates to a metal center in a catalyst or binds to a biological target.

Research into N-substituted derivatives has shown that even subtle changes to the substituent can have a profound impact on activity. For instance, in the context of catalysis, the size and nature of the N-alkyl or N-aryl group can influence the enantioselectivity of a reaction by modifying the chiral environment around the catalytic center.

| N-Substituent | General Effect on Properties | Potential Impact on Catalysis |

| N-Benzyl | Increases steric bulk near the nitrogen atom. | Can enhance enantioselectivity by creating a more defined chiral pocket. May also influence catalyst solubility. |

| N-Phenyl | Introduces aromaticity and potential for π-stacking interactions. Alters electronic properties of the nitrogen. | Can influence catalyst-substrate interactions and electronic tuning of the metal center. |

| N-Ethyl | Slightly increases steric bulk compared to a methyl group. | May lead to incremental changes in selectivity and activity compared to the parent compound. |

This table represents expected trends based on general principles of catalyst design, as specific comparative data for these derivatives of this compound was not found in the search results.

Cyclohexane Ring Modifications

Studies on related cyclohexane derivatives have demonstrated that the position and nature of substituents on the ring can significantly affect catalytic outcomes. For example, the introduction of bulky groups can create more defined chiral pockets, potentially leading to higher enantioselectivities in asymmetric catalysis. Conversely, smaller substituents might be employed to reduce steric hindrance where it is detrimental to catalyst activity.

Synthesis and Evaluation of Conformationally Locked Analogs

To better understand the bioactive or catalytically active conformation of this compound, researchers have synthesized conformationally locked analogs. By incorporating the cyclohexane ring into a more rigid polycyclic system, the number of accessible conformations is reduced. This strategy helps to identify the specific spatial arrangement of the functional groups that is required for optimal activity.

The synthesis of such analogs often involves multi-step synthetic sequences to construct the rigid scaffold. Once synthesized, these conformationally restricted molecules are evaluated for their activity and the results are compared to the parent, more flexible, molecule. This comparison can provide valuable insights into the conformational requirements of the receptor or the transition state of the catalyzed reaction. While specific studies focusing on conformationally locked analogs of this compound were not found in the provided search results, research on similar systems, such as conformationally restricted derivatives of other biologically active amines, has shown this to be a powerful tool in medicinal chemistry and catalyst development. nih.gov

Comparison with Related Chiral Amino Alcohols (e.g., (1S,2S)-2-(Methylamino)cyclohexanol)

The enantiomer of this compound is (1S,2S)-2-(methylamino)cyclohexanol. As enantiomers, these two compounds have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit opposite optical rotations and will interact differently with other chiral molecules, including chiral substrates, reagents, and biological macromolecules.

In the context of asymmetric catalysis, the use of (1R,2R) or (1S,2S)-2-(methylamino)cyclohexanol as a chiral ligand will typically lead to the formation of opposite enantiomers of the product. The choice between the two enantiomeric ligands is therefore crucial for obtaining the desired stereoisomer of the target molecule. The efficiency and enantioselectivity of a reaction are generally expected to be the same for both enantiomers of the ligand, assuming the other components of the reaction are not chiral.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The core structure of (1R,2R)-2-(methylamino)cyclohexanol, with its vicinal amino and hydroxyl groups, offers a versatile platform for ligand design. Future research will likely focus on creating new generations of catalysts by modifying this fundamental scaffold. The objective is to enhance catalytic activity, selectivity, and substrate scope.

Key areas of development include:

Modification of Functional Groups : The secondary amine and primary alcohol can be derivatized to create a diverse library of ligands. For instance, the synthesis of O,N-Bis(diphenylphosphino) derivatives has been shown to produce effective ligands for rhodium-based homogeneous hydrogenation catalysts. lookchem.com Future work may explore the introduction of other phosphine (B1218219) moieties, N-heterocyclic carbenes (NHCs), or different coordinating groups to modulate the electronic and steric properties of the resulting metal complexes.

Immobilization on Solid Supports : To improve catalyst recyclability and facilitate product purification, researchers are expected to focus on immobilizing these chiral ligands onto solid supports like polymers, silica (B1680970), or magnetic nanoparticles. This approach is crucial for developing more sustainable and industrially viable catalytic processes.

Multi-metallic and Cooperative Catalysis : There is growing interest in designing catalytic systems where ligands derived from this compound can bridge multiple metal centers or cooperate with other catalysts (organocatalysts or other metal complexes). Such systems could enable novel reaction pathways and achieve higher levels of stereocontrol in challenging transformations. For example, related diamine ligands have been used in copper-catalyzed S-arylation reactions where the ligand also acts as a base. researchgate.net

| Catalyst Type / Application | Derived From | Potential Metal Center | Target Transformation | Reference |

|---|---|---|---|---|

| Phosphine Ligands | (1R,2R)-2-Aminocyclohexanol Derivatives | Rhodium (Rh) | Asymmetric Hydrogenation | lookchem.com |

| Diamine Ligands | (1R,2R)-1,2-Diaminocyclohexane | Copper (Cu) | N-Arylation / S-Arylation | researchgate.net |

| NHC-Thioether Ligands | N-Heterocyclic Carbene Scaffolds | Rhodium (Rh) | [2+2+2] Cycloaddition | nih.gov |

| Iron Complexes | 3-Amino-2-pyrazinecarboxylate | Iron (Fe) | Cyclohexanol (B46403) Oxidation | mdpi.com |

Integration with Flow Chemistry and High-Throughput Screening

The combination of high-throughput screening (HTS) and continuous flow chemistry presents a powerful paradigm for accelerating the development and implementation of catalytic processes. asymchem.comyoutube.com

High-Throughput Screening (HTS) : HTS allows for the rapid evaluation of a large library of catalysts for a specific reaction. sptlabtech.com By creating a diverse set of ligands derived from this compound and screening them in parallel, optimal catalysts can be identified much faster than with traditional one-at-a-time experiments. asymchem.com This is particularly useful for discovering catalysts for new transformations or for optimizing enantioselectivity and yield in existing ones. sptlabtech.com HTS was successfully used to overcome challenges in the hydrogenation of an alkyne during the synthesis of a sigma-2 receptor modulator. asymchem.com

Flow Chemistry : Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. youtube.com For reactions catalyzed by systems derived from this compound, flow reactors can be used to:

Optimize Reaction Conditions : Automated flow systems can rapidly screen a wide range of temperatures, pressures, and residence times to find the optimal conditions for a given catalytic reaction. youtube.com

Improve Safety : Highly reactive or hazardous reagents often used in catalysis can be generated and consumed in situ, minimizing risk. youtube.com

Enable Scale-up : Once a process is optimized on a small scale, it can often be scaled up by simply running the reactor for a longer time ("numbering-up") without the need for re-optimization, which is a common challenge in batch processes. youtube.comtue.nl A fully continuous flow synthesis of 2-hydroxypyridine-N-oxide has been successfully designed and scaled. asymchem.com

Applications in Complex Molecule Synthesis

A primary driver for developing new chiral catalysts is their application in the efficient synthesis of complex, high-value molecules such as pharmaceuticals and natural products. Ligands derived from this compound are expected to play a significant role in this area.

Future research will likely target the use of these catalysts in key stereoselective steps within the total synthesis of bioactive molecules. For instance, related chiral diamines have been employed as organocatalysts in asymmetric vinylogous Michael additions and as ligands in the synthesis of potential corticotropin-releasing factor antagonists. researchgate.net

A powerful strategy involves the sequential use of enantioselective reactions to build multiple stereocenters with high precision. An example is the combination of an enantioselective ketone reduction and a diastereospecific C–H functionalization to synthesize cyclobutane-containing natural products like grandisol (B1216609) and fragranol. nih.gov Catalysts based on this compound could be developed to perform similar crucial transformations in the synthesis of other complex targets.

| Target Molecule Class | Key Asymmetric Reaction | Chiral Ligand/Catalyst Type | Potential Impact | Reference |

|---|---|---|---|---|

| Bioactive Alkaloids / APIs | Asymmetric Hydrogenation | Rh-Diphosphine Complexes | Access to chiral intermediates for drug development. | lookchem.com |

| Corticotropin-releasing Factor Antagonists | N-Arylation | Cu-Diamine Complexes | Efficient synthesis of specific pharmaceutical targets. | researchgate.net |

| Fragranol / Grandisol (Natural Products) | Enantioselective Reduction / C–H Silylation | Ru-Diamine Complexes / Ir-Ligand Systems | Stereocontrolled synthesis of complex natural products. | nih.gov |

| β-Lactamase Inhibitors | Dynamic Kinetic Asymmetric Transformation (DYKAT) | Pd-(R,R)-DACH-naphthyl Complexes | Enantioselective synthesis of novel antibiotic adjuvants. | nih.gov |

Exploration in New Asymmetric Transformations

While ligands derived from this compound have been used in established reactions like hydrogenation and various addition reactions vulcanchem.com, a significant area of future research will be their application in novel asymmetric transformations. As the field of asymmetric catalysis evolves, there is a constant demand for new ligands that can enable previously inaccessible or inefficient reactions. beilstein-journals.orgnih.gov

Potential areas for exploration include:

Asymmetric C-H Functionalization : The direct, enantioselective functionalization of C-H bonds is a major goal in organic synthesis. New catalysts derived from this compound could be designed to control the stereochemistry of such reactions, providing streamlined access to complex molecules. nih.gov

Photoredox and Electrochemical Catalysis : The merger of transition metal catalysis with photoredox or electrochemical methods has opened up new reaction pathways. nih.gov Chiral ligands are needed to render these new transformations enantioselective. Future work could involve designing this compound-based ligands that are stable and effective under photo- or electrochemical conditions.

Enantioselective Cycloadditions : While ligands for some cycloadditions exist, there is room for improvement and expansion. Hemilabile NHC ligands have been used in Rh-catalyzed [2+2+2] cycloadditions of allenes, showcasing the potential for sophisticated ligand design in complex bond-forming cascades. nih.gov Developing new systems based on the this compound scaffold for these and other types of cycloadditions is a promising research avenue.

Desymmetrization Reactions : The enantioselective desymmetrization of prochiral molecules is a powerful strategy for creating chiral building blocks. rsc.org New catalysts could be applied to the desymmetrization of a wider range of substrates, such as prochiral cyclohexadienones, to access valuable chiral synthons. rsc.org

Q & A

Q. What are the key synthetic routes for (1R,2R)-2-(Methylamino)cyclohexanol, and how does stereochemistry influence the choice of methodology?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (1R,2R) configuration. A common approach includes:

Cyclohexene oxide aminolysis : Reacting cyclohexene oxide with methylamine under basic conditions, followed by stereoselective reduction .

Chiral auxiliary-assisted synthesis : Using enantiopure precursors (e.g., (1R,2R)-diamine complexes) to direct stereochemistry during ring closure .

Critical considerations :

-

Temperature control (<0°C) minimizes racemization during amine addition.

-

Chiral HPLC or enzymatic resolution ensures enantiomeric purity (>98% ee) .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Aminolysis | Methylamine, KOH, THF, 0°C | 65–70 | 85 |

| Resolution | Chiral column (Chiralpak AD-H) | 40–45 | 99 |

Q. How can spectroscopic techniques confirm the stereochemical configuration of this compound?

- Methodological Answer :

- NMR :

- -NMR coupling constants () differentiate cis (J ≈ 3–5 Hz) and trans (J ≈ 8–10 Hz) configurations. For (1R,2R), coupling between H1 and H2 is ~8.5 Hz .

- NOESY correlations confirm spatial proximity of the methylamino and hydroxyl groups.

- X-ray crystallography : Resolves absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .

- Polarimetry : Specific rotation ([α]) comparisons with known standards validate enantiopurity .

Advanced Research Questions

Q. What computational methods predict reactivity and stereochemical outcomes in the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to evaluate energy barriers for stereochemical pathways (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulates solvent effects on chiral induction during aminolysis. Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring (1R,2R) formation .

- Contradiction Analysis : Discrepancies between predicted and experimental ee values may arise from unaccounted steric effects or solvent dynamics. Adjust force fields (e.g., OPLS-AA) or include explicit solvent molecules .

Q. How can researchers resolve contradictions in pharmacological data related to enantiomeric purity?

- Methodological Answer :

- Bioassay Design :

- Compare (1R,2R) and (1S,2S) enantiomers in receptor-binding assays (e.g., μ-opioid receptor for analogs like tramadol) .

- Use chiral stationary phases (CSPs) in HPLC to isolate enantiomers before testing .

- Data Reconciliation :

- If (1R,2R) shows unexpected low activity, assess residual solvent traces (e.g., DMSO) via GC-MS, which may inhibit receptors .

- Cross-validate using orthogonal assays (e.g., cAMP inhibition vs. calcium flux) to rule out assay-specific artifacts .

Mechanistic and Optimization Challenges

Q. What strategies improve yield in the catalytic asymmetric synthesis of this compound?

- Methodological Answer :

- Ligand Design : Chiral phosphine ligands (e.g., BINAP) enhance Rh-catalyzed hydrogenation efficiency. A 10 mol% catalyst loading achieves >90% conversion .

- Additive Screening : Protic additives (e.g., MeOH) accelerate proton transfer in rate-limiting steps, reducing reaction time from 24h to 8h .

- Scale-Up Considerations : Switch from batch to flow chemistry for exothermic steps (e.g., epoxide ring-opening) to maintain stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.